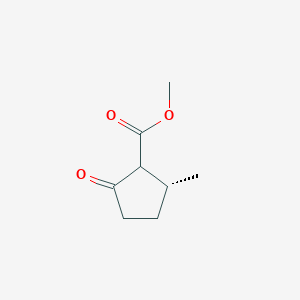

(2R)-Methyl 2-methyl-5-oxocyclopentanecarboxylate

Overview

Description

“(2R)-Methyl 2-methyl-5-oxocyclopentanecarboxylate” is a chemical compound with the CAS Number: 92344-02-0 and a molecular weight of 156.18 . It is a pale-yellow to yellow-brown liquid and is used in research .

Molecular Structure Analysis

The linear formula of “(2R)-Methyl 2-methyl-5-oxocyclopentanecarboxylate” is C8H12O3 . For a more detailed molecular structure analysis, techniques such as NMR, HPLC, LC-MS, and UPLC are typically used .

Scientific Research Applications

Chemical Reactions and Mechanisms

Research on compounds structurally related to (2R)-Methyl 2-methyl-5-oxocyclopentanecarboxylate has highlighted various applications in synthetic chemistry, emphasizing their roles in facilitating diverse chemical transformations. For instance, studies have shown the potential of these compounds in ring expansion reactions, where they serve as precursors for cyclooctane derivatives through a three-carbon ring expansion process. Such transformations are critical for the synthesis of complex organic molecules, offering pathways to new chemical entities with potential applications in material science and pharmaceutical development (Ardura & Sordo, 2005).

Asymmetric Hydrogenation

The asymmetric hydrogenation of cyclic β-keto esters, including derivatives of (2R)-Methyl 2-methyl-5-oxocyclopentanecarboxylate, has been explored for the enantioselective production of key intermediates. This process is fundamental in the synthesis of optically active compounds, which are crucial in the development of chiral drugs and molecules with specific biological activities (Wittmann, Göndös, & Bartók, 1990).

Nucleophilic Ring Opening Reactions

Nucleophilic ring opening reactions of oxiranes derived from (2R)-Methyl 2-methyl-5-oxocyclopentanecarboxylate have been employed to synthesize functionalized γ-spirolactone and 2-oxabicyclo[3.3.0]octane derivatives. These structures are significant in medicinal chemistry, serving as core skeletons in the synthesis of bioactive molecules with potential therapeutic applications (Santos et al., 2000).

Enzymatic Inhibition Studies

Compounds structurally related to (2R)-Methyl 2-methyl-5-oxocyclopentanecarboxylate have been utilized in studies investigating the inhibition of specific enzymes, such as the enzyme enoyl-acyl carrier protein reductase (ENR) by triclosan. Understanding the molecular basis of enzymatic inhibition by these compounds can inform the design of new antibacterial agents and contribute to the development of strategies to combat antimicrobial resistance (Levy et al., 1999).

Synthesis of Enantiopure Compounds

The structural framework of (2R)-Methyl 2-methyl-5-oxocyclopentanecarboxylate has facilitated the development of methodologies for the synthesis of enantiopure compounds. This includes strategies for generating compounds with multiple stereogenic centers, which are essential in the synthesis of complex organic molecules with defined three-dimensional architectures. Such methodologies have broad applications in the synthesis of natural products and bioactive molecules (Fernandez et al., 2008).

Safety and Hazards

This compound is labeled with the signal word “Warning” and has the hazard statements H302, H315, and H319 . This means it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . The recommended precautionary statements are P261, P302+P352, and P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of water if on skin, and rinsing cautiously with water for several minutes if in eyes .

properties

IUPAC Name |

methyl (2R)-2-methyl-5-oxocyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-5-3-4-6(9)7(5)8(10)11-2/h5,7H,3-4H2,1-2H3/t5-,7?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVYJAKSNXZQAQI-FOUAAFFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC(=O)C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70449124 | |

| Record name | (2R)-Methyl 2-methyl-5-oxocyclopentanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-Methyl 2-methyl-5-oxocyclopentanecarboxylate | |

CAS RN |

92344-02-0 | |

| Record name | (2R)-Methyl 2-methyl-5-oxocyclopentanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclohexanamine, N-[(triethoxysilyl)methyl]-](/img/structure/B1589336.png)